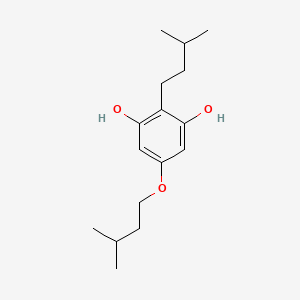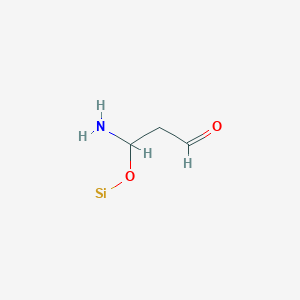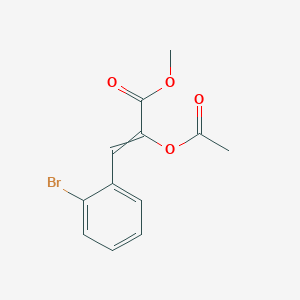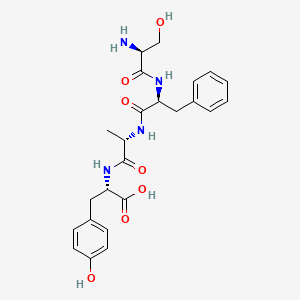
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol is an organic compound that belongs to the class of phenolic ethers These compounds are characterized by the presence of a benzene ring substituted with hydroxyl groups and alkoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol typically involves the alkylation of a dihydroxybenzene derivative with appropriate alkyl halides. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or acetone
Temperature: 50-80°C
Reaction Time: 4-8 hours
Industrial Production Methods
Industrial production may involve continuous flow reactors to optimize yield and purity. The process includes:
Raw Materials: High-purity dihydroxybenzene and alkyl halides
Catalysts: Phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain the final product
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate
Reduction: Hydrogenation to remove hydroxyl groups
Substitution: Electrophilic aromatic substitution to introduce new functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones
Reduction: Alkylated benzene derivatives
Substitution: Halogenated phenolic ethers
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis
Biology: Potential antioxidant properties due to phenolic structure
Medicine: Investigated for anti-inflammatory and antimicrobial activities
Industry: Utilized in the production of polymers and resins
Mecanismo De Acción
The compound’s mechanism of action involves interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can donate hydrogen bonds, while the alkyl chains provide hydrophobic interactions. These properties enable the compound to modulate enzyme activities and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
- 5-(2-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
- 5-(3-Methylbutoxy)-2-(2-methylbutyl)benzene-1,3-diol
Uniqueness
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both alkoxy and alkyl groups on the benzene ring can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
918814-71-8 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
5-(3-methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol |
InChI |
InChI=1S/C16H26O3/c1-11(2)5-6-14-15(17)9-13(10-16(14)18)19-8-7-12(3)4/h9-12,17-18H,5-8H2,1-4H3 |
Clave InChI |
GMXPNWOXKSWWSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1=C(C=C(C=C1O)OCCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
methanone](/img/structure/B14199972.png)


![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)

